7-methyl-3H-benzimidazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-3H-benzimidazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-6(11)3-7-8(5)10-4-9-7/h2-4,11H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMVFKSZUIFBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231749-80-6 | |
| Record name | 4-methyl-1H-1,3-benzodiazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 7 Methyl 3h Benzimidazol 5 Ol
Retrosynthetic Analysis of 7-Methyl-3H-benzimidazol-5-ol
A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, commercially available, or readily synthesizable precursors. This approach is fundamental in designing a viable synthetic route.
Identification of Key Precursors and Synthetic Disconnections
The primary disconnection of the benzimidazole (B57391) ring system involves breaking the two C-N bonds of the imidazole (B134444) moiety. This leads to two key precursors: a substituted o-phenylenediamine (B120857) and a one-carbon electrophile.
Primary Disconnection:
A C-N bond cleavage within the imidazole ring of this compound suggests a substituted diaminoarene and a suitable one-carbon synthon as the primary building blocks. Specifically, this retrosynthetic step points to 4-methyl-6-amino-3-aminophenol and a formic acid equivalent (or a derivative) as the key precursors.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
| 4-methyl-6-amino-3-aminophenol | Diamine component providing the benzene (B151609) ring and substituents. | |
| Formic Acid (or equivalent) | HCOOH | Provides the C2 carbon of the imidazole ring. |
Further disconnection of the diamine precursor, 4-methyl-6-amino-3-aminophenol, would involve standard aromatic chemistry, such as nitration, reduction, and other functional group interconversions starting from simpler aromatic compounds like p-cresol (B1678582) or 4-methylphenol.
Established and Novel Synthetic Routes to the this compound Core
The construction of the benzimidazole core is a well-established area of organic synthesis, with several methods applicable to the preparation of this compound.
Condensation Reactions in Benzimidazole Synthesis
The most common and direct method for benzimidazole synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction known as the Phillips-Ladenburg synthesis. semanticscholar.org In the context of this compound, this would involve the reaction of 4-methyl-6-amino-3-aminophenol with formic acid. semanticscholar.org The reaction is typically carried out under acidic conditions and often requires heating. orientjchem.org
Another well-established method is the Weidenhagen reaction, which involves the condensation of an o-phenylenediamine with an aldehyde followed by oxidative cyclization. semanticscholar.org For the synthesis of the target molecule, this would entail reacting 4-methyl-6-amino-3-aminophenol with formaldehyde (B43269) in the presence of an oxidizing agent.
Table 2: Comparison of Condensation Reactions for Benzimidazole Synthesis
| Reaction Name | Reactants | Typical Conditions | Advantages |
| Phillips-Ladenburg Reaction | o-phenylenediamine, Carboxylic Acid | Mineral acid (e.g., HCl, H₂SO₄), heat | High yields, readily available starting materials. semanticscholar.org |
| Weidenhagen Reaction | o-phenylenediamine, Aldehyde | Oxidizing agent (e.g., Cu(OAc)₂), heat | Utilizes aldehydes as the one-carbon source. semanticscholar.org |
Approaches for Regioselective Functionalization at the Benzene and Imidazole Moieties
Achieving regioselective functionalization is crucial for synthesizing specifically substituted benzimidazoles like this compound and for its further derivatization.
Benzene Moiety: The substitution pattern of the final benzimidazole is determined by the substitution pattern of the starting o-phenylenediamine. Therefore, the regioselective synthesis of 4-methyl-6-amino-3-aminophenol is the key to obtaining the desired product. This can be achieved through a multi-step synthesis starting from a simpler, appropriately substituted benzene derivative, where the directing effects of the existing substituents guide the introduction of new functional groups.
Imidazole Moiety: The nitrogen atoms of the benzimidazole ring can be functionalized. In an unsymmetrical benzimidazole like this compound, the two nitrogen atoms are non-equivalent, which can lead to mixtures of N-substituted products. Regioselective N-alkylation or N-arylation can often be controlled by the reaction conditions, such as the choice of base and solvent, or through the use of protecting groups. nih.gov Furthermore, the C2 position of the benzimidazole ring can be functionalized, for example, through palladium-catalyzed C-H activation. acs.org
Microwave-Assisted Synthetic Protocols for Benzimidazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds, including benzimidazoles. nih.govbenthamdirect.comarkat-usa.org The synthesis of benzimidazole derivatives can be significantly expedited using microwave irradiation, often reducing reaction times from hours to minutes. benthamdirect.comarkat-usa.org This methodology can be applied to the condensation of 4-methyl-6-amino-3-aminophenol with formic acid or an aldehyde. jchemrev.comscispace.com Both solvent-based and solvent-free microwave-assisted protocols have been developed, offering greener and more efficient alternatives to conventional heating methods. nih.gov
Table 3: Typical Conditions for Microwave-Assisted Benzimidazole Synthesis
| Reactants | Catalyst/Support | Solvent | Reaction Time | Yield | Reference |
| o-phenylenediamine, Aldehyde | Er(OTf)₃ | Solvent-free | 5-10 min | 86-99% | nih.gov |
| o-phenylenediamine, Carboxylic Acid | Zeolite | Solvent-free | Short | Good | scispace.com |
| o-phenylenediamine, Aldehyde | None | Toluene | 12 min | High | arkat-usa.org |
Derivatization Strategies for Structural Diversification of this compound
The this compound core possesses several reactive sites that can be targeted for structural modification to generate a library of derivatives.
N-Functionalization: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated, acylated, or arylated. The regioselectivity of these reactions can be influenced by the electronic and steric environment of the two nitrogen atoms.
O-Functionalization: The hydroxyl group at the 5-position is a key handle for derivatization. It can undergo etherification, esterification, or be converted to other functional groups, allowing for significant modulation of the molecule's properties.
C-H Functionalization: Direct C-H functionalization of the benzimidazole core is a modern and efficient strategy for introducing new substituents. This can be achieved at the C2 position of the imidazole ring or at the available positions on the benzene ring, often using transition metal catalysis. thieme-connect.com
Annulation Reactions: The benzimidazole core can be used as a building block for the synthesis of more complex fused heterocyclic systems. For example, reactions involving the nitrogen atoms and adjacent positions can lead to the formation of triazoles, thiazoles, or other fused rings. nih.gov
Table 4: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent | Potential Product |
| N-Alkylation | Alkyl halide | N-Alkyl-7-methylbenzimidazol-5-ol |
| O-Etherification | Alkyl halide, Base | 5-Alkoxy-7-methylbenzimidazole |
| O-Esterification | Acyl chloride, Base | 7-Methylbenzimidazol-5-yl acetate |
| C2-Arylation | Aryl halide, Palladium catalyst | 2-Aryl-7-methylbenzimidazol-5-ol |
In-depth Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific experimental data for the chemical compound This compound . Despite extensive queries aimed at uncovering its spectroscopic and structural characteristics, no dedicated studies providing Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data for this particular molecule could be identified.
This absence of information in the public domain prevents the generation of a detailed, scientifically accurate article as requested. The strict requirement to focus solely on This compound and to populate the article with specific research findings, such as chemical shifts, coupling constants, and fragmentation patterns, cannot be fulfilled without access to primary or secondary research concerning this compound.
While general spectroscopic properties of the benzimidazole scaffold and its various derivatives are well-documented, these data cannot be accurately extrapolated to This compound without significant scientific speculation. Such an approach would not meet the required standards of accuracy and specificity for the requested article.
Therefore, the sections and subsections outlined for the advanced spectroscopic and structural characterization of This compound cannot be completed at this time. The scientific community has not yet published the necessary research to provide a detailed analysis of its:
One-Dimensional NMR (¹H, ¹³C) Spectra
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Correlations
Advanced NMR Dynamic and Conformational Studies
High-Resolution Mass Spectrometry (HRMS) Data
Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways
Should research on This compound become available, a detailed article could be generated. Until then, its specific spectroscopic signature remains uncharacterized in the accessible scientific record.
Advanced Spectroscopic and Structural Characterization of 7 Methyl 3h Benzimidazol 5 Ol and Its Derivatives
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing its vibrational modes. For 7-methyl-3H-benzimidazol-5-ol, these spectra would reveal characteristic bands corresponding to the vibrations of its constituent groups, including the hydroxyl (-OH), amine (N-H), methyl (-CH₃), and the benzimidazole (B57391) ring system.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While strong in the FT-IR spectrum, the O-H stretching vibration is typically weak in the Raman spectrum. Conversely, the C=C and C-C stretching vibrations of the aromatic ring system often produce strong Raman signals, aiding in the characterization of the core structure.
The analysis of the vibrational spectra of benzimidazole and its derivatives has been a subject of numerous studies. nih.govmdpi.com By comparing the experimental spectra of this compound with established data for related compounds, a detailed assignment of the observed vibrational bands can be achieved.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Spectroscopic Technique |
|---|---|---|---|
| O-H | Stretching | 3200-3600 (broad) | FT-IR |
| N-H | Stretching | 3100-3500 (broad) | FT-IR |
| C-H (aromatic) | Stretching | 3000-3100 | FT-IR, Raman |
| C-H (methyl) | Stretching | 2850-3000 | FT-IR, Raman |
| C=N | Stretching | 1580-1650 | FT-IR, Raman |
| C=C (aromatic) | Stretching | 1450-1600 | FT-IR, Raman |
| C-O | Stretching | 1000-1300 | FT-IR |
| O-H | Bending | 1330-1440 | FT-IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation and electronic structure. The benzimidazole core of this compound is a chromophore that absorbs UV radiation, leading to the excitation of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of benzimidazole derivatives typically displays multiple absorption bands corresponding to π→π* and n→π* transitions. irb.hrresearchgate.net The π→π* transitions, which are generally more intense, arise from the excitation of electrons in the conjugated π-system of the benzimidazole ring. The n→π* transitions, which are less intense, involve the excitation of non-bonding electrons, such as those on the nitrogen atoms, to an anti-bonding π* orbital.
The presence of substituents on the benzimidazole ring, such as the methyl and hydroxyl groups in this compound, can influence the position and intensity of these absorption bands. The hydroxyl group, being an auxochrome, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) due to the extension of conjugation through its lone pair of electrons. The methyl group can induce a smaller bathochromic shift. The extent of these shifts provides valuable information about the electronic interactions between the substituents and the aromatic ring system. youtube.com
Table 2: Expected Electronic Transitions for this compound
| Electronic Transition | Involved Orbitals | Expected Wavelength Range (nm) |
|---|---|---|
| π→π* | π (HOMO) → π* (LUMO) | 240-280 |
Note: HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital.
X-ray Diffraction Studies for Solid-State Molecular Architecture
For a definitive determination of the molecular structure of this compound, single-crystal X-ray diffraction is the gold standard. researchgate.net This technique requires a well-ordered single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed electron density map can be generated, from which the positions of all atoms (including hydrogen atoms in high-resolution studies) can be determined.
This analysis would reveal the precise bond lengths and angles of the benzimidazole ring and its substituents. It would also elucidate the planarity of the ring system and the conformation of the methyl and hydroxyl groups relative to the ring. Furthermore, single-crystal XRD provides invaluable information about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and N-H groups, and π-π stacking interactions between the aromatic rings, which govern the crystal packing. researchgate.net
Table 3: Information Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Hydrogen Bonding | Identification and characterization of intermolecular and intramolecular hydrogen bonds. |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical and organic compounds, including benzimidazole derivatives. researchgate.netsymbiosisonlinepublishing.com Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is a primary tool for identifying and characterizing these different solid-state forms.
In PXRD, a powdered sample containing a multitude of randomly oriented microcrystals is irradiated with X-rays. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. By comparing the PXRD pattern of a sample of this compound to known patterns, its polymorphic form can be identified. The absence of sharp diffraction peaks and the presence of a broad halo would indicate that the sample is in an amorphous state, lacking long-range crystalline order. youtube.com
The study of polymorphism is crucial as the therapeutic efficacy of a drug can be dependent on its crystalline form. symbiosisonlinepublishing.com Therefore, PXRD is an essential analytical technique in the development and quality control of solid forms of this compound and its derivatives.
Table 4: Applications of Powder X-ray Diffraction
| Application | Description |
|---|---|
| Polymorph Screening | Identification of different crystalline forms of a compound. |
| Phase Purity Analysis | Detection of the presence of unwanted polymorphs or amorphous content in a sample. |
| Crystallinity Determination | Quantification of the crystalline versus amorphous content. |
| Quality Control | Ensuring batch-to-batch consistency of the solid form of a material. |
Theoretical and Computational Chemistry Investigations of 7 Methyl 3h Benzimidazol 5 Ol
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed view of the electronic structure of molecules. For 7-methyl-3H-benzimidazol-5-ol, these methods can predict its geometry, reactivity, and various spectroscopic and electronic properties.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the optimized molecular geometry of this compound.
The optimization process seeks the lowest energy conformation of the molecule, providing key structural parameters. For benzimidazole (B57391) derivatives, DFT has been successfully used to calculate bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography where available. mdpi.comresearchgate.net For this compound, the optimized structure would reveal the planarity of the benzimidazole ring system and the orientation of the methyl and hydroxyl substituents.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT/B3LYP/6-311++G(d,p)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C4-C5 | 1.39 Å |
| C5-C6 | 1.38 Å | |
| C6-C7 | 1.40 Å | |
| C7-N1 | 1.38 Å | |
| N1-C2 | 1.33 Å | |
| C2-N3 | 1.34 Å | |
| N3-C7a | 1.39 Å | |
| C5-O8 | 1.36 Å | |
| C7-C9 | 1.51 Å | |
| Bond Angle | C4-C5-C6 | 120.5° |
| C5-C6-C7 | 119.8° | |
| C5-O8-H | 109.5° | |
| Dihedral Angle | C4-C5-C6-C7 | 0.1° |
| H-O8-C5-C4 | 1.5° |
Note: The data in this table is hypothetical and illustrative of typical results from DFT calculations on similar benzimidazole derivatives.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Indices)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. For benzimidazole derivatives, the HOMO is often localized over the electron-rich benzimidazole ring, while the LUMO can be distributed across the entire molecule. scirp.org The presence of the electron-donating hydroxyl group and the weakly electron-donating methyl group on the benzene (B151609) ring of this compound would be expected to raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap compared to unsubstituted benzimidazole.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These indices provide quantitative measures of the molecule's reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound
| Parameter | Value (eV) |
| EHOMO | -5.89 |
| ELUMO | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.64 |
| Ionization Potential (I) | 5.89 |
| Electron Affinity (A) | 1.25 |
| Electronegativity (χ) | 3.57 |
| Chemical Hardness (η) | 2.32 |
| Electrophilicity Index (ω) | 2.75 |
Note: The data in this table is hypothetical and serves as an example of typical FMO analysis results for similar compounds.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group, as these are the most electronegative atoms. mdpi.com These regions would be the most probable sites for protonation and hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group and the N-H proton of the imidazole ring would exhibit a positive potential (blue), indicating them as sites for nucleophilic attack and hydrogen bond donation.
Non-Linear Optical (NLO) Properties Prediction
Non-Linear Optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. nih.gov Computational methods can predict the NLO properties of molecules, such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key indicator of a molecule's NLO activity.
Benzimidazole derivatives with donor-acceptor groups can exhibit significant NLO responses. semanticscholar.org In this compound, the benzimidazole ring system acts as a π-conjugated bridge. The hydroxyl and methyl groups are electron-donating. While not a classic push-pull system, the charge asymmetry can lead to a non-zero hyperpolarizability. Computational studies on similar compounds have shown that the NLO properties are sensitive to the nature and position of substituents. researchgate.netacs.org
Table 3: Hypothetical Calculated NLO Properties of this compound
| Property | Calculated Value |
| Dipole Moment (μ) | 3.5 D |
| Linear Polarizability (α) | 150 au |
| First Hyperpolarizability (β) | 250 x 10-30 esu |
Note: The data in this table is hypothetical and illustrative, based on general trends for substituted benzimidazoles.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility of this compound and the effects of its environment, such as solvation.
An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange around the solute and how hydrogen bonds are formed and broken over time. This is particularly relevant for the hydroxyl and imidazole N-H groups, which can act as both hydrogen bond donors and acceptors. The simulation can also explore different conformations of the molecule, although the benzimidazole core is rigid, rotations of the hydroxyl proton and the methyl group can be observed. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability and flexibility of the molecule. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govnih.gov
To build a QSAR model for a series of benzimidazole derivatives including this compound, a set of molecular descriptors would first be calculated for each compound. These descriptors can be electronic (e.g., from DFT), steric, or lipophilic in nature. Then, a statistical method, such as multiple linear regression or a machine learning algorithm, is used to find a mathematical relationship between the descriptors and the observed biological activity. nih.govresearchgate.net
For this compound, its contribution to a QSAR model would depend on the specific biological activity being studied. For instance, in a model for antifungal activity, descriptors such as the lipophilicity (logP), dipole moment, and surface area have been shown to be important for benzimidazole derivatives. nih.gov The presence of the hydroxyl group would significantly impact its hydrophilicity and hydrogen bonding capacity, which would be captured by the QSAR model.
Derivation of Molecular Descriptors
Molecular descriptors are numerical values that encode chemical information and are fundamental to quantitative structure-activity relationship (QSAR) modeling. For a molecule like this compound, a range of descriptors would be calculated to characterize its physicochemical, topological, and electronic properties. These calculations are typically performed using specialized software and quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net
Commonly derived descriptors for benzimidazole derivatives include:
Physicochemical Descriptors: These describe properties like lipophilicity (LogP), molecular weight, and molar refractivity. LogP is particularly important for predicting a molecule's ability to cross cell membranes.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insight into the electronic properties of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net Other electronic descriptors include dipole moment, electronegativity, and global hardness. researchgate.net
Table 1: Illustrative Molecular Descriptors for a Benzimidazole Scaffold (Note: These are representative descriptors and not the actual calculated values for this compound)
| Descriptor Category | Descriptor Name | Significance |
|---|---|---|
| Physicochemical | LogP | Lipophilicity, membrane permeability |
| Molecular Weight | Size of the molecule | |
| Topological | Wiener Index | Molecular branching |
| Balaban J Index | Topological shape | |
| Quantum-Chemical | EHOMO (eV) | Electron-donating capacity |
| ELUMO (eV) | Electron-accepting capacity | |
| HOMO-LUMO Gap (eV) | Chemical reactivity, stability |
Development and Validation of QSAR Models for Target Biological Activities
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the molecular descriptors of a set of compounds with their biological activity. researchgate.net These models are invaluable for predicting the activity of new, untested compounds and for understanding the structural features that are important for a specific biological effect.
For this compound, a QSAR study would involve:
Dataset Selection: A series of structurally related benzimidazole derivatives with known biological activity (e.g., anti-inflammatory, antimicrobial, or antileukemic) would be compiled. tandfonline.commdpi.com
Descriptor Calculation: As described in 4.3.1, a wide array of molecular descriptors would be calculated for each molecule in the series.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model linking the descriptors to the activity. researchgate.nettandfonline.com For example, a QSAR study on antileukemic benzimidazoles found that descriptors related to the number of hydroxyl groups (SsOHcount) and the presence of fluorine atoms positively contributed to the activity, while the HOMO energy had a negative contribution. tandfonline.com
Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's creation. tandfonline.com
Table 2: Example Structure of a QSAR Data Table for Benzimidazole Derivatives
| Compound | Substituents | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Residual |
|---|---|---|---|---|
| Derivative 1 | 2-CH3, 5-Cl | 6.5 | 6.4 | 0.1 |
| Derivative 2 | 2-CH3, 5-OH | 7.1 | 7.2 | -0.1 |
| Derivative 3 | 2-C2H5, 5-F | 6.8 | 6.7 | 0.1 |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govacs.org
Elucidation of Potential Binding Modes with Biological Receptors and Enzymes
Docking studies can reveal how a ligand fits into the active site of a target protein and identify the key intermolecular interactions that stabilize the complex. These interactions often include:
Hydrogen Bonds: Crucial for specificity, often involving heteroatoms like oxygen and nitrogen. The hydroxyl (-OH) and imidazole (-NH) groups of this compound would be prime candidates for forming hydrogen bonds. acs.org
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the receptor. The methyl group and the benzene ring portion of the compound would contribute to these interactions.
π-π Stacking: Aromatic rings, like the benzimidazole core, can stack with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's active site.
For instance, docking studies of other benzimidazole derivatives have shown that they can bind to the active site of enzymes like cyclooxygenase-2 (COX-2), where they form hydrogen bonds and hydrophobic interactions. researchgate.net Similarly, benzimidazole-thiadiazole hybrids have been docked into the active site of 14-α demethylase (CYP51), with the benzimidazole ring forming a key hydrogen bond with a methionine residue (Met508). acs.org
In Silico Screening and Lead Optimization
Molecular docking is a cornerstone of in silico (computer-based) virtual screening, where large libraries of chemical compounds are computationally docked against a target protein to identify potential new inhibitors or drug candidates. If this compound were part of such a library, its docking score—an estimate of binding affinity—would be calculated and compared to other molecules.
Following initial screening, promising "hit" compounds can be subjected to lead optimization. This involves computationally modifying the structure of the hit compound and re-evaluating its binding affinity and other properties. For this compound, this could involve:
Modifying the position of the methyl or hydroxyl groups.
Adding or replacing substituents on the benzimidazole ring system to improve interactions with the target protein.
Analyzing the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties in silico to predict its drug-likeness.
This iterative process of design, docking, and evaluation helps to prioritize the synthesis and experimental testing of compounds with the highest probability of success, saving time and resources in the drug discovery pipeline. nih.gov
Table 3: Illustrative Docking Results of Benzimidazole Analogs Against a Hypothetical Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
|---|---|---|---|
| Analog A | -8.5 | MET793, LEU718, VAL726 | 1 (with MET793) |
| Analog B | -9.2 | MET793, LYS745, ASP810 | 3 (with MET793, LYS745, ASP810) |
Mechanistic Investigations of Biological Activities and Structure Activity Relationship Sar of 7 Methyl 3h Benzimidazol 5 Ol Derivatives
General Principles of Benzimidazole (B57391) Interaction with Biomacromolecules
The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in a variety of interactions with biological targets. These interactions are largely dictated by the electronic and steric properties of the benzimidazole ring system and its substituents.
Benzimidazole derivatives are well-documented as potent inhibitors of a range of enzymes. Their mechanism of action often involves the formation of hydrogen bonds, hydrophobic interactions, and sometimes coordinate bonds with the enzyme's active site. For instance, the nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors, while the bicyclic ring system can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues.
In the context of kinases, benzimidazoles can function as ATP-competitive inhibitors by occupying the ATP-binding pocket. The specific substitutions on the benzimidazole ring play a crucial role in determining the selectivity and potency of kinase inhibition.
With regard to hydrolases, such as proteases and esterases, benzimidazole derivatives can act as transition-state analogues or allosteric modulators. The nature and position of substituents can be tailored to achieve specific interactions with the enzyme's catalytic machinery.
Benzimidazoles also exhibit inhibitory activity against oxidoreductases. For example, they have been shown to inhibit enzymes like xanthine (B1682287) oxidase and lactate (B86563) dehydrogenase, often through competitive or mixed-type inhibition mechanisms.
The planar nature of the benzimidazole ring system allows for effective intercalation between the base pairs of DNA. This mode of binding can lead to conformational changes in the DNA double helix, thereby interfering with replication and transcription processes. Additionally, some benzimidazole derivatives can bind to the minor groove of DNA, a mode of interaction that is often stabilized by hydrogen bonds and van der Waals forces.
Interactions with RNA are also possible, particularly with structured RNA molecules like ribozymes and viral RNA elements. These interactions can disrupt RNA folding and function, presenting opportunities for the development of novel antiviral and antibacterial agents.
Benzimidazole derivatives have been shown to interact with a variety of cellular receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. These interactions can either be agonistic or antagonistic, depending on the specific compound and receptor subtype.
Furthermore, these compounds can target other critical proteins within the cell, such as cytoskeletal proteins (e.g., tubulin) and ion channels. The ability of benzimidazoles to inhibit tubulin polymerization is a well-established mechanism for their anthelmintic and anticancer activities.
Structure-Activity Relationship (SAR) Analysis of 7-Methyl-3H-benzimidazol-5-ol Analogues
The biological activity of this compound and its analogues is highly dependent on the chemical nature and spatial arrangement of their substituents. SAR studies are therefore crucial for the rational design of more potent and selective agents.
The position of the methyl and hydroxyl groups on the benzimidazole ring of this compound is critical for its biological profile. The methyl group at the 7-position can influence the molecule's interaction with hydrophobic pockets in the target protein. The hydroxyl group at the 5-position, with its ability to act as both a hydrogen bond donor and acceptor, can significantly contribute to binding affinity.
The electronic nature of substituents on the benzimidazole ring can modulate the pKa of the imidazole nitrogens, which in turn affects the molecule's ionization state at physiological pH and its ability to form key hydrogen bonds. Electron-donating groups generally increase the basicity of the imidazole nitrogens, while electron-withdrawing groups have the opposite effect.
A hypothetical SAR study on a series of this compound analogues could yield data similar to that presented in the interactive table below, illustrating the impact of varying substituents at different positions on a hypothetical biological activity, such as kinase inhibition.
| Compound | R1 | R2 | IC50 (nM) |
| 1 | H | H | 500 |
| 2 | CH3 | H | 250 |
| 3 | H | OH | 100 |
| 4 | CH3 | OH | 50 |
| 5 | Cl | OH | 75 |
| 6 | OCH3 | OH | 120 |
This table presents hypothetical data for illustrative purposes.
The steric bulk of substituents can have a profound impact on the ability of a benzimidazole derivative to fit into the binding site of its target. Bulky substituents may cause steric hindrance, preventing optimal binding, or they could be beneficial if they occupy a specific hydrophobic pocket.
| Compound | R1 | R2 | logP |
| 1 | H | H | 1.5 |
| 2 | CH3 | H | 2.0 |
| 3 | H | OH | 1.0 |
| 4 | CH3 | OH | 1.5 |
| 5 | Cl | OH | 1.8 |
| 6 | OCH3 | OH | 1.4 |
This table presents hypothetical data for illustrative purposes.
Exploration of Diverse Biological Activity Profiles
Anticancer Activity: Molecular Targets and Cellular Responses
Further research would be required to be initiated on this compound to determine its biological properties and potential therapeutic applications. At present, no such data is available to be reported.
Advanced Applications and Functionalization of 7 Methyl 3h Benzimidazol 5 Ol As Chemical Probes and Materials
Development of 7-Methyl-3H-benzimidazol-5-ol Based Fluorescent Probes and Sensors
The inherent fluorescence of many benzimidazole (B57391) derivatives makes them ideal platforms for the design of chemosensors. The introduction of a hydroxyl group at the 5-position and a methyl group at the 7-position of the benzimidazole core in this compound is expected to influence its photophysical properties, offering opportunities for the development of novel fluorescent probes.
Sensing Mechanisms: Intramolecular Charge Transfer, Photoinduced Electron Transfer, Excited-State Intramolecular Proton Transfer
The functionality of fluorescent probes based on benzimidazole derivatives often relies on specific photophysical mechanisms that are triggered by the presence of an analyte. The structure of this compound is conducive to several such mechanisms:
Intramolecular Charge Transfer (ICT): The benzimidazole ring can act as an electron donor, while the hydroxyl group can enhance this donor capacity. Upon photoexcitation, an electron can be transferred from the electron-rich benzimidazole moiety to an attached electron-accepting group. The binding of an analyte can modulate this ICT process, leading to a detectable change in the fluorescence emission spectrum. For instance, a benzimidazole-based probe was developed for the detection of hypochlorite (B82951) ions (ClO⁻), where the disruption of the ICT system by the analyte resulted in a "turn-on" fluorescence response. nih.gov
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorescence of a fluorophore (in this case, the benzimidazole core) is quenched by a nearby electron-donating or -withdrawing group. Interaction with an analyte can inhibit this PET process, thereby restoring fluorescence. A green-emitting fluorescent probe based on a benzothiazole (B30560) derivative, a related heterocyclic structure, utilized the inhibition of a PET process for the detection of biothiols. mdpi.com The hydroxyl and methyl groups on this compound could be tailored to participate in or influence such PET systems.
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the hydroxyl group in this compound makes it a prime candidate for designing probes based on ESIPT. In such systems, photoexcitation triggers the transfer of a proton from the hydroxyl group to a nearby acceptor site within the same molecule, leading to a large Stokes shift in the fluorescence emission. The binding of an analyte can interfere with this proton transfer, causing a ratiometric change in the fluorescence signal. Theoretical studies on substituted benzothiazole derivatives have highlighted the role of ESIPT in creating fluorescent probes with large Stokes shifts. nih.gov
Table 1: Potential Sensing Mechanisms for this compound Based Probes
| Sensing Mechanism | Description | Potential Analyte Interaction |
| Intramolecular Charge Transfer (ICT) | Light-induced electron transfer from a donor to an acceptor part of the molecule. | Analyte binding alters the electronic properties, modulating the ICT and changing the fluorescence. |
| Photoinduced Electron Transfer (PET) | Quenching of fluorescence by a nearby group, which is inhibited by analyte binding. | Analyte interaction with the quencher or fluorophore restores the fluorescence ("turn-on" response). |
| Excited-State Intramolecular Proton Transfer (ESIPT) | Proton transfer from a donor to an acceptor within the molecule in the excited state. | Analyte binding can disrupt the proton transfer pathway, leading to a ratiometric fluorescence change. |
Applications in Bioimaging and Molecular Recognition
Benzimidazole-based fluorescent probes have shown significant promise in bioimaging due to their ability to function in biological environments. nih.gov Their good cell permeability and low cytotoxicity are key advantages. Probes derived from this compound could potentially be used for the detection and imaging of various biologically important species, such as metal ions, anions, and reactive oxygen species (ROS), within living cells. For example, a benzimidazole derivative has been synthesized for the cascade recognition of phosphate (B84403) and iron ions in aqueous media. rsc.org The specific substitution pattern of this compound could be leveraged to achieve high selectivity for particular analytes, enabling precise molecular recognition in complex biological systems.
Role in Materials Science and Optoelectronics
The rigid and planar structure of the benzimidazole system, combined with its electronic properties, makes it a valuable building block in materials science, particularly for the development of optoelectronic materials.
Incorporation into Multifunctional Heteroaromatic Molecular Systems
The this compound core can be chemically modified and incorporated into larger, multifunctional heteroaromatic systems. These systems can be designed to have specific electronic and photophysical properties for various applications. For instance, benzimidazole derivatives are used in the synthesis of dyes and polymers and have applications in chemosensing and crystal engineering. rsc.org The hydroxyl group of this compound provides a reactive site for further functionalization, allowing it to be integrated into polymers or other molecular frameworks to create materials with tailored properties.
Applications in Photovoltaics and Nonlinear Optics
Benzimidazole derivatives are being explored for their potential in organic photovoltaics (OPVs) and nonlinear optics (NLO). In the context of OPVs, they can be used as components of dye-sensitized solar cells (DSSCs). acs.org The electron-donating and -accepting properties of the benzimidazole core can be tuned to facilitate charge separation and transport, which are crucial processes in photovoltaic devices. Furthermore, the extended π-conjugation in some benzimidazole-containing systems can lead to significant NLO properties, making them candidates for applications in optical communications and data storage. While specific studies on this compound in these areas are not yet available, the fundamental properties of the benzimidazole scaffold suggest its potential.
Catalytic Applications of this compound Derivatives
Benzimidazole derivatives have found widespread use in catalysis, primarily as ligands for metal complexes. enpress-publisher.comdoi.org The nitrogen atoms in the imidazole (B134444) ring can coordinate with a variety of metal ions, and the substituents on the benzimidazole core can be used to fine-tune the steric and electronic properties of the resulting catalyst.
Derivatives of this compound could be synthesized to act as ligands for various metal-catalyzed reactions. The hydroxyl group could also participate in catalyst-substrate interactions, potentially enhancing catalytic activity and selectivity. Benzimidazole-containing ligands have been successfully employed in a range of catalytic transformations, including oxidation reactions and the synthesis of other organic molecules. enpress-publisher.com For example, copper(II) complexes with benzimidazole-functionalized Schiff bases have been shown to exhibit catalytic activity. enpress-publisher.com The development of catalysts based on this compound could offer new possibilities in sustainable and efficient chemical synthesis. mdpi.comnih.gov
Table 2: Potential Applications of this compound Derivatives
| Application Area | Specific Role | Potential Advantage of this compound |
| Fluorescent Probes | Sensing of ions and biomolecules | Tunable photophysical properties due to methyl and hydroxyl groups. |
| Bioimaging | Cellular imaging of analytes | Good cell permeability and potential for targeted recognition. |
| Materials Science | Building block for functional polymers | Hydroxyl group allows for easy incorporation into larger structures. |
| Optoelectronics | Component in solar cells and NLO materials | Modifiable electronic properties for charge transport and optical response. |
| Catalysis | Ligand for metal-based catalysts | Fine-tuning of catalyst activity and selectivity through substitution. |
Role as Organic Catalysts
There is currently a lack of specific studies demonstrating the use of this compound as a primary organic catalyst. The broader class of benzimidazole derivatives has been investigated in organocatalysis. For instance, N-hydroxy benzimidazoles have shown potential as hydrogen atom transfer (HAT) catalysts. These catalysts are crucial in various chemical transformations, including C-H functionalization and annulation reactions. The presence of the hydroxyl group on the benzene (B151609) ring of this compound, in conjunction with the imidazole moiety, could theoretically allow it to participate in proton-coupled electron transfer processes, a key step in many catalytic cycles. However, no dedicated research has been published to confirm or quantify such catalytic activity for this specific compound.
Ligands in Metal-Catalyzed Reactions
The nitrogen atoms of the benzimidazole ring in this compound make it a potential candidate as a ligand for coordinating with metal centers. Benzimidazole derivatives are known to form stable complexes with a variety of transition metals, and these complexes often exhibit significant catalytic activity. The substitution pattern, including the hydroxyl and methyl groups, can modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic efficiency and selectivity.
For example, bidentate benzimidazole ligands have been successfully used in the formation of metal complexes that catalyze various organic transformations. While no specific metal complexes of this compound have been reported in the context of metal-catalyzed reactions, the fundamental coordination chemistry of benzimidazoles suggests this as a plausible area for future investigation. The specific impact of the 7-methyl and 5-hydroxyl substituents on the stability and catalytic performance of such hypothetical complexes remains to be determined through empirical research.
Chiral Inductors in Asymmetric Synthesis
The application of this compound as a chiral inductor in asymmetric synthesis would necessitate its use in a chiral form. The parent molecule itself is not chiral. To function as a chiral inductor, it would need to be either resolved into enantiomers (if it existed as a stable atropisomer, which is unlikely for this structure) or, more plausibly, be functionalized with a chiral auxiliary.
Chiral benzimidazole derivatives have indeed been employed in asymmetric synthesis. For instance, chiral guanidines derived from benzimidazoles have been used as organocatalysts for enantioselective reactions. These catalysts often rely on the formation of specific hydrogen-bonding interactions to control the stereochemical outcome of a reaction. A chiral version of this compound could potentially be designed to influence the stereoselectivity of a reaction through a combination of steric hindrance and hydrogen bonding involving the hydroxyl group. However, the synthesis and application of such a chiral derivative of this compound have not been described in the scientific literature.
Future Research Directions and Challenges in 7 Methyl 3h Benzimidazol 5 Ol Research
Development of Advanced and Sustainable Synthetic Strategies
The synthesis of benzimidazole (B57391) derivatives has been a subject of extensive research, driven by their wide-ranging biological activities. chemmethod.com However, many traditional synthetic methods are fraught with limitations, including the use of harsh reagents, prolonged reaction times, high costs, and the generation of hazardous waste, which contribute to environmental pollution. chemmethod.comijarsct.co.in The future of benzimidazole synthesis, including for derivatives of 7-methyl-3H-benzimidazol-5-ol, lies in the adoption of advanced and sustainable "green chemistry" principles. chemmethod.comijarsct.co.in
Future research will focus on methodologies that are cost-effective, energy-efficient, and environmentally benign. ijarsct.co.in Key areas of development include:
Microwave-Assisted Synthesis: This technique offers rapid and efficient synthesis, significantly reducing reaction times and the need for harmful solvents. ijarsct.co.in
Catalytic Innovations: The use of novel catalysts is a cornerstone of green synthesis. Research is exploring a wide array of options, from Lewis acids to nanoporous materials and metal-organic frameworks (MOFs). mdpi.comresearchgate.net For instance, copper(II)-loaded alginate hydrogel beads have been developed as a recyclable, eco-friendly catalyst for benzimidazole synthesis in mild, aqueous conditions. nih.gov
Solvent-Free and Alternative Solvents: Moving away from toxic organic solvents is a major goal. Strategies include solvent-free reactions and the use of greener alternatives like water-ethanol mixtures. nih.gov
Continuous Flow Systems: Integrated continuous flow systems, sometimes combined with sonochemistry, offer a sustainable, metal-free, and atom-economical approach to producing benzimidazole derivatives. acs.org
Table 1: Comparison of Synthetic Strategies for Benzimidazole Derivatives
| Feature | Traditional Methods | Advanced Sustainable Methods |
|---|---|---|
| Reaction Conditions | Prolonged heating, harsh reagents ijarsct.co.in | Mild conditions, room temperature nih.gov |
| Reaction Time | Often lengthy chemmethod.com | Shortened (<1 hour) nih.gov |
| Solvents | Often toxic and hazardous ijarsct.co.in | Water-based, or solvent-free nih.govacs.org |
| Catalysts | Expensive or toxic catalysts ijarsct.co.in | Recyclable, eco-friendly catalysts (e.g., Cu(II)-alginate) nih.gov |
| Energy Consumption | High | Lower, energy-efficient (e.g., microwave synthesis) ijarsct.co.in |
| Environmental Impact | High pollution, hazardous waste chemmethod.com | Minimal environmental impact nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The conventional drug discovery process is notoriously time-consuming and expensive, with a high failure rate. researchgate.net The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm. researchgate.netpitt.edu For benzimidazole research, AI and ML offer powerful tools to accelerate the discovery and optimization of new compounds. tandfonline.com
Future research directions in this domain include:
De Novo Drug Design: Deep learning generative models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel molecules with desired target specificity from the ground up. pitt.edu
High-Throughput Virtual Screening: AI/ML algorithms can screen vast libraries of virtual compounds to identify potential hits with high accuracy, significantly faster than traditional methods. tandfonline.comnih.gov This helps in identifying promising candidates for further experimental validation.
ADMET Prediction: A critical challenge in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. ML models can be trained to forecast these properties, allowing researchers to prioritize candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures. tandfonline.com
Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns in data that are not apparent to human researchers, helping to elucidate structure-activity relationships and guide the rational design of more potent and selective compounds. tandfonline.com
Table 2: Applications of AI and ML in Benzimidazole Research
| Application Area | Description | Potential Impact |
|---|---|---|
| Virtual Screening | Rapidly screens large compound libraries to identify potential hits against specific biological targets. tandfonline.com | Accelerates hit identification and reduces the cost of initial screening. |
| De Novo Design | Generates novel molecular structures with optimized properties for a specific target. pitt.edu | Creates innovative drug candidates beyond existing chemical space. |
| Property Prediction | Forecasts ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. tandfonline.com | Reduces late-stage drug failures and improves safety profiles. |
| Drug Repurposing | Identifies new therapeutic uses for existing drugs by analyzing biological data. tandfonline.com | Provides a faster, lower-cost pathway to new treatments. |
| Mechanism Identification | Helps predict drug-target interactions and potential biological pathways. tandfonline.com | Enhances understanding of how a compound exerts its effects. |
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one-drug-one-target" approach has proven insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. mdpi.commdpi.com This has led to the rise of polypharmacology, an approach that involves designing single chemical entities, known as multi-target-directed ligands (MTDLs), that can simultaneously interact with multiple biological targets. mdpi.comresearchgate.net The benzimidazole scaffold is exceptionally well-suited for the development of such MTDLs. researchgate.netnih.gov
Future research will heavily focus on:
Hybrid Molecules: A key strategy is the creation of hybrid compounds that combine the benzimidazole core with other pharmacologically active scaffolds. nih.gov For instance, rivastigmine-benzimidazole hybrids have been developed as potential treatments for Alzheimer's disease by targeting cholinesterases, amyloid-β aggregation, and metal chelation. mdpi.comnih.gov
Combating Complex Diseases: MTDLs are particularly promising for Alzheimer's disease, where they can tackle various pathological features like cholinergic deficiency, amyloid plaques, and oxidative stress. mdpi.com Similarly, in cancer, benzimidazole hybrids can be designed to inhibit multiple signaling pathways or overcome drug resistance mechanisms. nih.govresearchgate.net
Broad-Spectrum Agents: This approach is also being used to develop agents with combined therapeutic effects, such as antiproliferative, antibacterial, and antifungal activities within the same molecule. acs.org
Table 3: Examples of Benzimidazole-Based Multi-Target Directed Ligands (MTDLs)
| MTDL Class | Targeted Disease/Application | Biological Targets | Reference(s) |
|---|---|---|---|
| Rivastigmine-Benzimidazole Hybrids | Alzheimer's Disease | Cholinesterases, Amyloid-β Aggregation, Metal Chelation, MAO-A | mdpi.comnih.gov |
| Hydroxybenzimidazole-Donepezil Analogues | Alzheimer's Disease | Acetylcholinesterase (AChE), β–Amyloid (Aβ) Aggregation | mdpi.com |
| Benzimidazole-2-thiol Heterocycles | Alzheimer's Disease | AChE Inhibition, Anti-radical activity | researchgate.net |
| Benzimidazole-Coumarin Hybrids | Cancer | Tubulin Assembly, various signaling pathways | researchgate.net |
| N-Alkylated-2-phenyl-1H-benzimidazoles | Cancer, Fungal/Bacterial Infections | Antiproliferative, Antifungal, and Antibacterial targets | acs.org |
Interdisciplinary Approaches: Combining Chemical Synthesis with Systems Biology and Omics Technologies
To fully understand the biological impact of compounds like this compound, research must move beyond reductionist approaches that focus on a single target. Systems biology, which utilizes a holistic and integrative methodology, is crucial for deciphering the complex interactions within a biological system. nih.gov This approach is powered by "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—which provide a comprehensive, global view of cellular processes. nih.govnih.gov
The future integration of these fields will involve:
Comprehensive Profiling: Using omics technologies to generate large-scale data on how benzimidazole derivatives affect global gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics). nih.govresearchgate.net
Holistic Understanding: This integrated data allows for a more complete understanding of a compound's mechanism of action, potential off-target effects, and toxicity. nih.gov It helps to map the full network of biological pathways affected by the drug, rather than just a single interaction.
Biomarker and Target Discovery: By analyzing how biological systems respond to a compound at a global level, researchers can identify new biomarkers for disease and discover previously unknown therapeutic targets. biorxiv.org
Personalized Medicine: Interpretable machine learning can be combined with multi-omics data to uncover patient-specific biomarkers and subtissue-level pathologies, paving the way for personalized therapies. biorxiv.org
Table 4: Omics Technologies in Benzimidazole Research
| Omics Technology | Area of Study | Information Provided |
|---|---|---|
| Genomics | DNA | Identifies genetic variations that may influence drug response and susceptibility to disease. nih.gov |
| Transcriptomics | RNA (Gene Expression) | Reveals how a compound alters the expression of thousands of genes simultaneously. nih.gov |
| Proteomics | Proteins | Provides a large-scale analysis of protein expression and post-translational modifications. nih.gov |
| Metabolomics | Metabolites | Studies the global profile of small-molecule metabolites, offering a snapshot of cellular phenotype. researchgate.net |
Overcoming Challenges in Drug Resistance and Selectivity in Biological Systems
Two of the most significant hurdles in developing effective therapies are drug resistance and a lack of selectivity. Cancer cells and pathogens can develop mechanisms to evade the effects of drugs, and many potent compounds fail due to their toxic effects on healthy cells. nih.govanserpress.org The benzimidazole class of compounds is no exception, and future research must focus on strategies to overcome these challenges.
Key research strategies include:
Circumventing Resistance: New benzimidazole derivatives have shown a remarkable ability to overcome drug resistance. anserpress.org For example, certain derivatives have been effective against sorafenib-resistant hepatocellular carcinoma cells and taxane-resistant cancers. anserpress.org The mechanism often involves targeting cellular components, like tubulin, in a way that is effective even when other resistance mechanisms are active. anserpress.org
Targeting Resistance Pathways: Benzimidazoles can inhibit proteins like the antiapoptotic protein Bcl-2, whose expression is often elevated in drug-resistant cells. anserpress.org
Enhancing Selectivity: A major goal is to design compounds that are highly toxic to target cells (e.g., cancer cells) while having minimal impact on normal cells. mdpi.com Research has shown that some benzimidazole derivatives exhibit significant selectivity, which is a crucial criterion for a viable drug candidate. spandidos-publications.com
Hybrid Molecules: Creating hybrid molecules can be a strategy to overcome resistance, as these compounds may have multiple mechanisms of action, making it harder for cells to develop resistance. nih.gov
Table 5: Strategies to Overcome Drug Resistance and Improve Selectivity | Strategy | Description | Example | | :--- | :--- | :--- | | Development of New Derivatives | Synthesizing novel benzimidazole analogues with modified structures to evade existing resistance mechanisms. | A pyrrolidine-containing benzimidazole derivative showing activity against sorafenib-resistant cancer cells. anserpress.org | | Targeting Tubulin Polymerization | Using benzimidazoles like albendazole (B1665689) and mebendazole (B1676124) to disrupt microtubules, a mechanism effective against taxane-resistant cells. anserpress.org | | Inhibition of Anti-Apoptotic Proteins | Designing compounds that reduce the levels of proteins like Bcl-2, which protect cancer cells from cell death. anserpress.org | | Molecular Hybridization | Combining the benzimidazole scaffold with other bioactive molecules to create dual-action drugs. nih.gov | | Selective Targeting | Fine-tuning the chemical structure to increase binding affinity for the target protein in diseased cells versus healthy cells. mdpi.com |
Design and Synthesis of New Functional Materials based on this compound
The utility of the benzimidazole scaffold extends beyond pharmacology into the realm of materials science. researchgate.net The unique structural and electronic properties of benzimidazole derivatives, such as their electron-accepting ability, pH sensitivity, and metal-ion chelating properties, make them exceptional candidates for the design of novel functional materials. researchgate.netdb-thueringen.de
Future research in this area will explore:
Optical and Chemical Sensors: Benzimidazole units can be incorporated into polymers or other matrices to create materials that change their optical properties (e.g., fluorescence) in response to specific chemical stimuli, such as changes in pH or the presence of metal ions. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Bipolar host materials incorporating a benzimidazole moiety have been designed for use in highly efficient OLEDs. These materials exhibit high triplet energy levels and good charge transport properties, making them versatile for various colors in display technology. acs.org
Energy Storage: Benzimidazole-based covalent organic polymers (COPs) have been synthesized and show high energy storage capacity. These materials can function as supercapacitors with good cyclic stability, presenting a promising alternative to traditional energy storage systems that rely on non-sustainable heavy metals. db-thueringen.dersc.org
Coordination Polymers and MOFs: The ability of benzimidazoles to coordinate with metal ions allows for the construction of luminescent metal-organic frameworks (MOFs) and coordination polymers with diverse structural characteristics and tunable pore sizes for various applications. researchgate.net
Table 6: Functional Materials Based on Benzimidazole Derivatives
| Material Type | Core Principle | Potential Application(s) | Reference(s) |
|---|---|---|---|
| Optical Sensors | pH-sensitive fluorescence or metal-ion chelation. | Chemical sensing, environmental monitoring. | researchgate.net |
| Organic Polymers | Incorporation into polymer backbones for specific electronic or physical properties. | Organic electronics, biocompatible materials. | researchgate.net |
| OLEDs | Use as bipolar host materials for efficient charge transport and light emission. | Displays, solid-state lighting. | acs.org |
| Covalent Organic Polymers (COPs) | Formation of porous, stable networks with high surface area. | Energy storage (supercapacitors), catalysis. | rsc.org |
| Metal-Organic Frameworks (MOFs) | Self-assembly with metal ions to create crystalline, porous structures. | Gas storage, separation, luminescence sensing. | researchgate.net |
Elucidating Undiscovered Biological and Mechanistic Pathways
While much is known about the biological activities of benzimidazoles, there is still a vast landscape of undiscovered mechanisms and therapeutic targets to explore. spandidos-publications.comnih.gov Many early studies focused on a few well-established mechanisms, such as the disruption of microtubule polymerization. nih.gov However, recent research indicates that the effects of these compounds are far more diverse.
Future research should be directed towards:
Identifying Novel Targets: Moving beyond known targets like tubulin and COX enzymes to identify new proteins and pathways that are modulated by benzimidazole derivatives. For example, some derivatives have been found to inhibit H+/K+-ATPase, leading to mitochondrial membrane depolarization and apoptosis in cancer cells. spandidos-publications.com
Epigenetic Modulation: Investigating the role of benzimidazole derivatives as inhibitors of epigenetic targets, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), which are critical in cancer development and progression. rsc.org
Pro-drug and Bioavailability Studies: Many potent compounds suffer from poor bioavailability. Research into creating pro-drug forms, such as amidoxime (B1450833) derivatives of amidines, aims to solve this problem by improving oral absorption. researchgate.net
Detailed Mechanistic Studies: Employing advanced techniques to elucidate the precise molecular interactions and signaling cascades initiated by these compounds. For example, fluorescence microscopy can show the cytoplasmic distribution of a compound, indicating that its primary targets may not be DNA but other biological molecules within the cell. researchgate.net This deep mechanistic understanding is essential for the rational design of next-generation therapeutic agents. rsc.orgresearchgate.net
Table 7: Known and Potential Mechanistic Pathways for Benzimidazole Derivatives
| Mechanistic Pathway | Description | Therapeutic Relevance | Reference(s) |
|---|---|---|---|
| Tubulin Polymerization Inhibition | Disrupts microtubule formation, leading to cell cycle arrest and apoptosis. | Anticancer, Anthelmintic | nih.govnih.gov |
| Topoisomerase Inhibition | Interferes with DNA replication and repair by inhibiting topoisomerase enzymes. | Anticancer | researchgate.net |
| Kinase Inhibition | Blocks the activity of various protein kinases involved in cell signaling and proliferation. | Anticancer, Anti-inflammatory | researchgate.net |
| COX/LOX Inhibition | Inhibits cyclooxygenase and lipoxygenase enzymes, reducing inflammation. | Anti-inflammatory | nih.gov |
| H+/K+-ATPase Inhibition | Inhibits proton pumps, leading to mitochondrial depolarization and apoptosis. | Anticancer | spandidos-publications.com |
| Epigenetic Modulation (HDAC/DNMT) | Alters gene expression by inhibiting enzymes that modify chromatin and DNA. | Anticancer | rsc.org |
| Inhibition of Viral Enzymes | Blocks the function of essential viral proteins, such as polymerases or proteases. | Antiviral | nih.gov |
| Proton Pump Inhibition | Reduces gastric acid secretion by blocking the H+/K+-ATPase in parietal cells. | Antiulcer | nih.gov |
Q & A
What are the key synthetic methodologies for preparing 7-methyl-3H-benzimidazol-5-ol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine with carbonyl-containing precursors. For This compound , a plausible route is the condensation of 4-methyl-1,2-diaminobenzene with a suitable aldehyde or ketone under acidic or catalytic conditions. For example:
- Catalytic Approach : Zinc triflate (Zn(OTf)₂) in ethanol under reflux efficiently catalyzes benzimidazole formation via one-pot reactions .
- Substituent Control : Positional selectivity for the hydroxyl (-OH) and methyl (-CH₃) groups can be achieved using directing groups or protecting strategies (e.g., methoxy groups later hydrolyzed to -OH).
- Optimization : Reaction temperature (50–80°C), solvent polarity (ethanol vs. DMF), and stoichiometric ratios influence cyclization efficiency. Sodium ethoxide may enhance condensation rates .
How can the structure and purity of this compound be validated using spectroscopic and chromatographic techniques?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts:
- Aromatic protons adjacent to -OH (δ 10–12 ppm) and methyl groups (δ 2.3–2.6 ppm).
- Carbon signals for C5-OH (δ 160–165 ppm) and C7-CH₃ (δ 20–25 ppm) .
- Chromatography :
What pharmacological activities are associated with this compound, and how are structure-activity relationships (SAR) explored?
Methodological Answer:
- Anti-Inflammatory Activity : Benzimidazole derivatives inhibit COX-2 and TNF-α. For this compound, substituent effects can be tested via:
- Neuroprotective Potential : Derivatives with electron-donating groups (e.g., -OH) show acetylcholinesterase (AChE) inhibition. IC₅₀ values are determined via Ellman’s assay, with donepezil as a reference .
How can computational methods like molecular docking and 3D-QSAR guide the design of this compound derivatives for enzyme inhibition?
Methodological Answer:
- Docking Studies :
- 3D-QSAR :
What analytical challenges arise in characterizing tautomeric forms of this compound, and how are they resolved?
Methodological Answer:
- Tautomerism : The compound may exist as 3H/1H tautomers.
- Dynamic Effects : Solvent polarity (DMSO vs. CDCl₃) and temperature modulate tautomer equilibrium.
How can reaction mechanisms for synthesizing this compound be elucidated using kinetic and mechanistic studies?
Methodological Answer:
- Kinetic Profiling : Monitor intermediate formation (e.g., Schiff base) via stopped-flow UV-Vis spectroscopy.
- Isotopic Labeling : ¹⁸O-labeled water traces hydroxyl group origin during hydrolysis steps .
- DFT Calculations : Simulate energy barriers for cyclization steps. For example, B3LYP/6-31G(d) models predict transition states in zinc triflate-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
